molecular formula C26H23BrN2O B4757826 2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide

Cat. No.: B4757826
M. Wt: 459.4 g/mol
InChI Key: XUNDJFKKRQSJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: Use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the bromine and butyl groups, potentially leading to different biological activity.

    2-(3-chlorophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.

Uniqueness

The presence of the bromine atom and the butyl group in 2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide may confer unique chemical reactivity and biological activity compared to its analogs. These structural features can influence its binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O/c1-2-3-7-18-12-14-21(15-13-18)28-26(30)23-17-25(19-8-6-9-20(27)16-19)29-24-11-5-4-10-22(23)24/h4-6,8-17H,2-3,7H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNDJFKKRQSJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(3-bromophenyl)-N-(4-butylphenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.